molecular formula C13H18N4O2S B11065141 3-(1H-imidazol-4-ylmethyl)-7,7,8a-trimethyl-5-thioxotetrahydro-5H-[1,3]oxazolo[3,2-c]pyrimidin-2(3H)-one

3-(1H-imidazol-4-ylmethyl)-7,7,8a-trimethyl-5-thioxotetrahydro-5H-[1,3]oxazolo[3,2-c]pyrimidin-2(3H)-one

Cat. No.: B11065141
M. Wt: 294.38 g/mol
InChI Key: YJUPZZNUIFNOHY-UHFFFAOYSA-N
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Description

3-(1H-imidazol-4-ylmethyl)-7,7,8a-trimethyl-5-thioxotetrahydro-5H-[1,3]oxazolo[3,2-c]pyrimidin-2(3H)-one is a complex heterocyclic compound. This molecule features an imidazole ring fused with an oxazolo-pyrimidine structure, incorporating sulfur and multiple methyl groups. Such compounds are often of interest due to their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-imidazol-4-ylmethyl)-7,7,8a-trimethyl-5-thioxotetrahydro-5H-[1,3]oxazolo[3,2-c]pyrimidin-2(3H)-one typically involves multi-step organic reactions. One common approach includes:

    Formation of the Imidazole Ring: Starting from a suitable precursor like glyoxal and ammonia, the imidazole ring can be synthesized through cyclization reactions.

    Construction of the Oxazolo-Pyrimidine Core: This involves the reaction of the imidazole derivative with a suitable diketone or keto-ester under acidic or basic conditions to form the oxazolo-pyrimidine ring.

    Introduction of Sulfur and Methyl Groups:

Industrial Production Methods

Industrial production of such complex molecules often relies on optimized synthetic routes that maximize yield and purity while minimizing cost and environmental impact. Techniques like continuous flow chemistry and the use of automated synthesizers can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazole ring or the oxazolo-pyrimidine core, potentially leading to ring-opening or hydrogenation products.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, the compound’s imidazole and oxazolo-pyrimidine rings are known to interact with various biomolecules, potentially exhibiting antimicrobial, antifungal, or anticancer activities. Research often focuses on its ability to inhibit specific enzymes or receptors.

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. They may act as enzyme inhibitors, receptor antagonists, or modulators of biological pathways, offering potential treatments for various diseases.

Industry

Industrially, the compound can be used in the development of pharmaceuticals, agrochemicals, and materials science. Its ability to undergo diverse chemical reactions makes it a versatile intermediate in manufacturing processes.

Mechanism of Action

The mechanism of action of 3-(1H-imidazol-4-ylmethyl)-7,7,8a-trimethyl-5-thioxotetrahydro-5H-[1,3]oxazolo[3,2-c]pyrimidin-2(3H)-one involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The oxazolo-pyrimidine core may interact with nucleic acids or proteins, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Imidazole Derivatives: Compounds like histidine and metronidazole share the imidazole ring but differ in their biological activities and applications.

    Oxazolo-Pyrimidine Derivatives: Compounds such as oxazolo[4,5-b]pyridine exhibit similar structural features but may have different chemical reactivity and biological effects.

Uniqueness

What sets 3-(1H-imidazol-4-ylmethyl)-7,7,8a-trimethyl-5-thioxotetrahydro-5H-[1,3]oxazolo[3,2-c]pyrimidin-2(3H)-one apart is its unique combination of functional groups and rings, which confer distinct chemical properties and potential biological activities. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C13H18N4O2S

Molecular Weight

294.38 g/mol

IUPAC Name

3-(1H-imidazol-5-ylmethyl)-7,7,8a-trimethyl-5-sulfanylidene-6,8-dihydro-3H-[1,3]oxazolo[3,2-c]pyrimidin-2-one

InChI

InChI=1S/C13H18N4O2S/c1-12(2)6-13(3)17(11(20)16-12)9(10(18)19-13)4-8-5-14-7-15-8/h5,7,9H,4,6H2,1-3H3,(H,14,15)(H,16,20)

InChI Key

YJUPZZNUIFNOHY-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2(N(C(C(=O)O2)CC3=CN=CN3)C(=S)N1)C)C

Origin of Product

United States

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